molecular formula C12H12N2O3 B1407039 4-[(1,3-Dimethyl-1H-pyrazol-5-yl)oxy]benzoic acid CAS No. 1424857-07-7

4-[(1,3-Dimethyl-1H-pyrazol-5-yl)oxy]benzoic acid

Cat. No. B1407039
M. Wt: 232.23 g/mol
InChI Key: UPGNXXUBANIIQD-UHFFFAOYSA-N
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Description

“4-[(1,3-Dimethyl-1H-pyrazol-5-yl)oxy]benzoic acid” is a chemical compound with the molecular formula C12H12N2O2 . It is also known as “4-(3,5-Dimethyl-1H-pyrazol-4-yl)-benzoic acid” and "Benzoic acid, 4-(3,5-dimethyl-1H-pyrazol-4-yl)-" . The compound has a molecular weight of 216.24 .


Molecular Structure Analysis

The molecular structure of “4-[(1,3-Dimethyl-1H-pyrazol-5-yl)oxy]benzoic acid” consists of a benzoic acid group attached to a 1,3-dimethyl-1H-pyrazol-5-yl group . The exact 3D structure is not available in the search results.


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-[(1,3-Dimethyl-1H-pyrazol-5-yl)oxy]benzoic acid” include a melting point of 126 °C, a predicted boiling point of 420.8±45.0 °C, and a predicted density of 1.262±0.06 g/cm3 . The compound also has a predicted acidity coefficient (pKa) of 4.11±0.10 .

Scientific Research Applications

Antimicrobial and Antifungal Activities

  • Pyrazole derivatives, including compounds similar to 4-[(1,3-Dimethyl-1H-pyrazol-5-yl)oxy]benzoic acid, exhibit significant antimicrobial activities. A study by Shubhangi et al. (2019) demonstrated the synthesis of various pyrazole derivatives and their successful testing against standard bacterial and fungal strains, indicating their potential in pharmacology (Shubhangi et al., 2019).

Molecular Interactions and Synthesis

  • Research by Fazil et al. (2012) and Reddy et al. (2006) focused on the synthesis and characterization of pyrazole derivatives, highlighting their structural properties and potential applications in organic chemistry (Fazil et al., 2012), (Reddy et al., 2006).

Crystallographic Studies

  • The work by Xu et al. (2011) and Zhang et al. (2002) involved crystallographic studies of pyrazole-benzoic acid compounds, contributing to a deeper understanding of their molecular structures and interactions (Xu et al., 2011), (Zhang et al., 2002).

Optical Properties

  • A study by El-Ghamaz et al. (2017) examined the optical properties of antipyrine derivatives, including compounds structurally related to 4-[(1,3-Dimethyl-1H-pyrazol-5-yl)oxy]benzoic acid, highlighting their potential in material science (El-Ghamaz et al., 2017).

Metal-Organic Frameworks

  • The research by Wei et al. (2013) involved using a derivative of pyrazole-benzoic acid in the construction of metal-organic frameworks (MOFs), indicating its utility in material chemistry (Wei et al., 2013).

properties

IUPAC Name

4-(2,5-dimethylpyrazol-3-yl)oxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3/c1-8-7-11(14(2)13-8)17-10-5-3-9(4-6-10)12(15)16/h3-7H,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPGNXXUBANIIQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)OC2=CC=C(C=C2)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(1,3-Dimethyl-1H-pyrazol-5-yl)oxy]benzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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